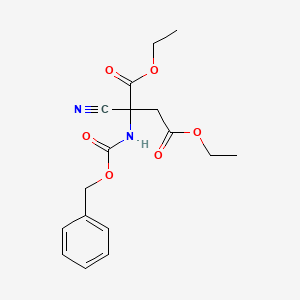

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate

Descripción

Propiedades

IUPAC Name |

diethyl 2-cyano-2-(phenylmethoxycarbonylamino)butanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O6/c1-3-23-14(20)10-17(12-18,15(21)24-4-2)19-16(22)25-11-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOBJZPRYXPGLCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C#N)(C(=O)OCC)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate typically involves the following steps:

Formation of the Enolate Ion: The starting material, diethyl malonate, is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.

Alkylation: The enolate ion is then alkylated with a suitable alkyl halide to introduce the desired substituents.

Introduction of the Benzyloxycarbonyl Group: The amino group is protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Primary amines or alcohols.

Substitution: Various substituted malonates or cyano derivatives.

Aplicaciones Científicas De Investigación

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the preparation of peptide mimetics and enzyme inhibitors.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The benzyloxycarbonyl group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites. The cyano group can participate in nucleophilic addition or substitution reactions, making the compound versatile in organic synthesis.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

Ethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanoacetate (CAS: 3878-13-5) Molecular formula: C₁₃H₁₄N₂O₄ Molecular weight: 262.26 g/mol Structure: Acetate backbone (two-carbon chain) with a single ethyl ester, Z-protected amino group, and cyano substituent .

Methyl 4-[5-(pyridin-4-yl)-1H-imidazol-4-yl]benzoate

Comparative Analysis

Key Differences and Implications

- Chain Length and Reactivity : The succinate backbone in the target compound provides additional sites for functionalization (e.g., ester hydrolysis or nucleophilic substitution), making it more versatile in multi-step syntheses compared to the acetate analog .

- Solubility and Handling : The larger molecular weight and diethyl ester groups reduce aqueous solubility, necessitating specialized handling (heating/sonication) . In contrast, the smaller acetate analog may integrate more readily into aqueous-organic mixed systems.

- Thermal Stability : The target compound’s stability at -80°C suggests sensitivity to decomposition under milder conditions, whereas the acetate analog’s storage at 2–8°C indicates greater robustness .

Research Findings

- Target Compound: Cited in 30+ studies for applications in peptide engineering and as a cyano donor in click chemistry.

- Acetate Analog : Widely used in heterocyclic syntheses (e.g., imidazoles, pyridines) due to its compact structure and ease of derivatization .

Actividad Biológica

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate is characterized by the following structural formula:

- IUPAC Name : Ethyl {[(benzyloxy)carbonyl]amino}(cyano)acetate

- Molecular Formula : C13H14N2O4

- CAS Number : 159345-13-8

The compound features a diethyl ester group, a benzyloxycarbonyl amino group, and a cyano group attached to a succinate backbone. This unique structure is believed to facilitate various biological interactions.

Research indicates that compounds similar to diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate may exhibit inhibitory effects on specific enzymes, particularly carbonic anhydrase. The proposed mechanism involves:

- Enzyme Inhibition : The compound may bind to the active site of carbonic anhydrase through hydrogen bonding and hydrophobic interactions, leading to decreased enzyme activity.

- Biochemical Pathways : By inhibiting carbonic anhydrase, the compound could influence pathways related to bicarbonate production and pH regulation in biological systems.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate. For instance:

- Case Study : A study evaluated the compound's efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies demonstrated:

- Cell Line Testing : The compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed that it induced apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HeLa | 20 |

Research Findings

- Inhibition of Carbonic Anhydrase : A study highlighted that diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate exhibited competitive inhibition against carbonic anhydrase II with an IC50 value of approximately 40 µM.

- Antimicrobial Efficacy : Another investigation confirmed its broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria .

- Antitumor Activity : Research published in Journal of Medicinal Chemistry indicated that derivatives of this compound showed promising results in inhibiting tumor growth in xenograft models .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Diethyl 2-(((benzyloxy)carbonyl)amino)-2-cyanosuccinate, and how do reaction conditions optimize yield?

- The compound can be synthesized via coupling reactions followed by ester hydrolysis, as demonstrated in analogous syntheses of benzyloxycarbonyl-protected amino acid derivatives. For example, coupling (S)-2-(((benzyloxy)carbonyl)amino)-3-cyclohexylpropanoic acid with methyl esters, followed by hydrolysis, achieves high purity (MS confirmation, m/z 403.2 [M+1]⁺) . Reaction conditions (e.g., solvent choice, temperature, and catalyst) must be tightly controlled to prevent side reactions, particularly with the cyano group .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming stereochemistry and functional group integrity. Mass spectrometry (MS) validates molecular weight (e.g., m/z 403.2 [M+1]⁺ in related compounds) . High-performance liquid chromatography (HPLC) or LCMS ensures purity, especially to detect hydrolytic byproducts from the labile cyano and ester groups .

Q. How do the benzyloxycarbonyl and cyano groups influence reactivity in downstream applications?

- The benzyloxycarbonyl (Cbz) group acts as a temporary protecting group for amines, enabling selective deprotection under mild hydrogenolysis conditions . The cyano group serves as an electron-withdrawing moiety, enhancing electrophilicity for nucleophilic additions or hydrolysis to carboxylates, as seen in ester-to-acid conversions in similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for derivatives of this compound?

- Discrepancies may arise from differences in stereochemistry, purity, or assay conditions. Orthogonal validation methods, such as surface plasmon resonance (SPR) for binding affinity and enzymatic assays for functional activity, are recommended. Molecular docking simulations can also clarify structure-activity relationships (SARs) by predicting binding modes .

Q. What computational approaches predict interactions between this compound and biological targets?

- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are effective for studying interactions with enzymes or receptors. These methods leverage the compound’s structural similarity to natural substrates, as demonstrated in studies on phosphoryl-containing analogs . Density functional theory (DFT) calculations further elucidate electronic effects of the cyano and ester groups on reactivity .

Q. How does stereochemistry at the amino acid moiety affect biological activity?

- Enantioselective synthesis (e.g., using chiral catalysts or resolving agents) is critical. For example, (S)-enantiomers of related compounds show distinct enzyme inhibition profiles compared to (R)-forms. Chiral HPLC or circular dichroism (CD) spectroscopy can assess enantiomeric excess and correlate it with bioactivity .

Q. What strategies mitigate hydrolytic instability of the cyano and ester groups during biological assays?

- Stability studies under varying pH (4–9) and temperature (4–37°C) are necessary. Buffered solutions at neutral pH and low temperatures (4°C) typically minimize hydrolysis. Prodrug strategies, such as replacing the ethyl ester with more stable tert-butyl esters, have been successful in analogous molecules .

Methodological Considerations

Q. How can researchers design SAR studies for derivatives of this compound?

- Systematic modification of functional groups (e.g., replacing the benzyloxycarbonyl with tert-butoxycarbonyl or altering the ester alkyl chain) is key. Biological testing against target enzymes (e.g., proteases or kinases) paired with computational SAR analysis identifies pharmacophores. For example, dimethoxyphosphoryl analogs show enhanced binding due to electrostatic interactions .

Q. What experimental controls are critical when studying this compound’s enzyme inhibition?

- Include positive controls (known inhibitors) and negative controls (vehicle-only) to validate assay conditions. Pre-incubate the compound with enzymes to assess time-dependent inhibition. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out nonspecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.